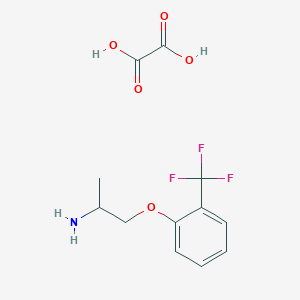![molecular formula C17H19FN2 B8076222 1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)
1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-fluoro-biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate is often used to facilitate the reaction.
Procedure: The 3-fluorobenzyl chloride is added dropwise to a solution of piperazine in the chosen solvent, and the mixture is heated under reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
科学研究应用
1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl moiety may facilitate binding to hydrophobic pockets within these targets, while the piperazine ring can interact with polar or charged residues, modulating the activity of the target protein.
相似化合物的比较
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the biphenyl moiety.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluoro group.
1-(3-Methoxyphenyl)piperazine: Features a methoxy group instead of a fluoro group.
Uniqueness: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine is unique due to the presence of both the fluoro and biphenyl groups, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[(2-fluoro-4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-17-12-15(14-4-2-1-3-5-14)6-7-16(17)13-20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXVBCUZAGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)
![1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)
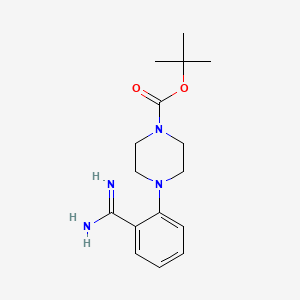
![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)
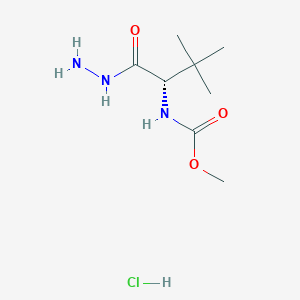
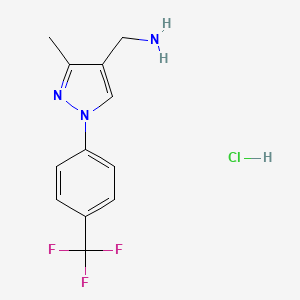
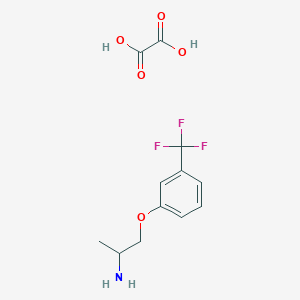
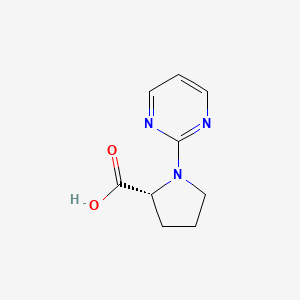
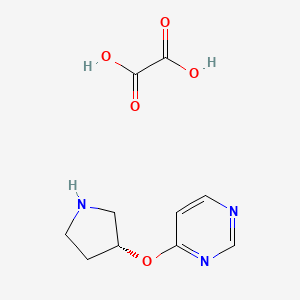
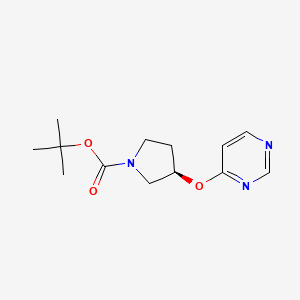
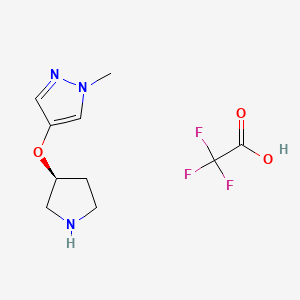
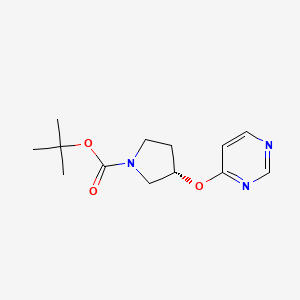
![1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076228.png)
